4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE is a complex organic compound with the molecular formula C25H23BrN2O4 and a molecular weight of 495.377 g/mol This compound is known for its unique chemical structure, which includes a brominated phenyl group, an isopropylphenoxy group, and a carbohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The attachment of the isopropylphenoxy group through an acylation reaction.
Hydrazonation: The formation of the carbohydrazonoyl linkage by reacting the acylated intermediate with hydrazine derivatives.
Esterification: The final step involves esterification to form the benzoate ester.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 4-BROMO-2-(2-((4-BUTOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
Uniqueness
What sets 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and biological properties. For instance, the isopropylphenoxy group may enhance its binding affinity to certain targets, while the bromine atom can influence its reactivity in substitution reactions .
Properties
Molecular Formula |
C25H23BrN2O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H23BrN2O4/c1-17(2)18-8-11-22(12-9-18)31-16-24(29)28-27-15-20-14-21(26)10-13-23(20)32-25(30)19-6-4-3-5-7-19/h3-15,17H,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
NMNWKHYZXBYNEV-JFLMPSFJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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